(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C6H11N3. It is a colorless to light yellow liquid at room temperature and is primarily used as a building block in organic synthesis . This compound is characterized by a pyrazole ring substituted with two methyl groups and an amine group attached to the fourth carbon of the ring.
Biochemical Analysis
Biochemical Properties
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the oxidation of catechol to o-quinone. The compound acts as a ligand, coordinating with metal ions such as copper(II), which are essential for the catalytic activity of these enzymes . This interaction highlights the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can exhibit cytotoxic activity against various cell lines, including HeLa and MCF-7 cells . This cytotoxicity is attributed to the compound’s ability to interfere with cellular signaling and metabolic pathways, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions that are crucial for enzymatic functions. The compound can inhibit or activate enzymes by altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a modulator of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzymatic activities and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a ligand for metal ions, such as copper(II), is crucial for its participation in oxidation-reduction reactions . These interactions influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form complexes with metal ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments . This distribution pattern is essential for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, its interaction with metal ions can target it to mitochondria, where it participates in oxidative phosphorylation and other metabolic processes . This localization is critical for its function and efficacy in cellular assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and ammonia or an amine . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process can be summarized as follows:
Starting Materials: 1,3-dimethylpyrazole, formaldehyde, and ammonia or an amine.
Reaction Conditions: The reaction is conducted at a temperature range of 0-50°C and under an inert atmosphere to prevent oxidation.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability . The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine: Similar structure with different methyl group positions.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride: A salt form with different physical properties.
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: Contains a phenyl group instead of methyl groups.
Uniqueness
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERSVOWJFSHXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361397 | |
Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400756-28-7 | |
Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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